4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
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Overview
Description
4-(3,4-Difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a difluorophenyl group attached to a dihydrobenzoquinolinone core, which contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This reaction proceeds via the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization . Another approach involves the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides, leading to the formation of 2-acyl-2,3-dihydro-furo[3,2-h]quinolines .
Chemical Reactions Analysis
4-(3,4-Difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Substitution reactions often involve halogenating agents like bromine (Br₂) or fluorine (F₂). The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the quinoline core or the difluorophenyl group .
Scientific Research Applications
4-(3,4-Difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been investigated for its potential applications in various scientific fields. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anti-cancer agent due to its ability to inhibit the proliferation of cancer cells. Studies have demonstrated its efficacy against cell lines such as Hela, A549, HepG2, and MCF-7 . Additionally, its unique structure makes it a candidate for use in luminescent materials and bioimaging .
Mechanism of Action
The mechanism of action of 4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes. For example, molecular docking studies have revealed its binding orientations in the active site of c-Met, a receptor tyrosine kinase implicated in cancer progression . The compound’s ability to interfere with DNA synthesis and induce apoptosis in cancer cells further contributes to its anti-cancer activity.
Comparison with Similar Compounds
4-(3,4-Difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be compared to other quinoline derivatives, such as 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives. While both classes of compounds exhibit anti-cancer activity, the presence of the difluorophenyl group in this compound enhances its potency and selectivity . Other similar compounds include quinazolinones and quinoxalin-2(1H)-ones, which also possess diverse biological activities and have been studied for their therapeutic potential .
Properties
Molecular Formula |
C19H13F2NO |
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Molecular Weight |
309.3 g/mol |
IUPAC Name |
4-(3,4-difluorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C19H13F2NO/c20-16-8-6-12(9-17(16)21)15-10-18(23)22-19-13-4-2-1-3-11(13)5-7-14(15)19/h1-9,15H,10H2,(H,22,23) |
InChI Key |
QDOVJKFSTIKGOV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
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